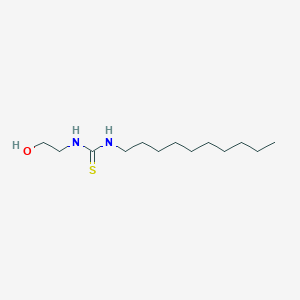![molecular formula C21H32O3 B12000732 11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 77943-98-7](/img/structure/B12000732.png)
11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.487 g/mol . It is a C21-steroid that contains a double bond between positions 4 and 5 and is substituted by an oxo group at position 3 and by hydroxy groups at the 11β and 20β positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE typically involves multiple steps, starting from simpler steroidal precursors. The exact synthetic routes and reaction conditions can vary, but they generally include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of specific carbon atoms to oxo groups.
Isomerization: Ensuring the correct stereochemistry at the 11β and 20β positions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl groups or other positions on the steroid nucleus.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-steroids, while reduction can produce dihydroxy derivatives .
Applications De Recherche Scientifique
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products
Mécanisme D'action
The mechanism of action of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
17,20-dihydroxypregn-4-en-3-one: A similar C21-steroid with hydroxyl groups at the 17α and 20 positions.
17α,20β-Dihydroxy-4-pregnen-3-one:
11-BETA,17-ALPHA,20-BETA,21-TETRAHYDROXYPREGN-4-EN-3-ONE: Another related compound with additional hydroxyl groups.
Uniqueness
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is unique due to its specific hydroxylation pattern and its potential biological activities. Its distinct structure allows it to interact with different molecular targets compared to other similar steroids, making it valuable for specific research and therapeutic applications .
Propriétés
Numéro CAS |
77943-98-7 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
11-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,12,15-19,22,24H,4-9,11H2,1-3H3 |
Clé InChI |
AIPVEEYYOOGTAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


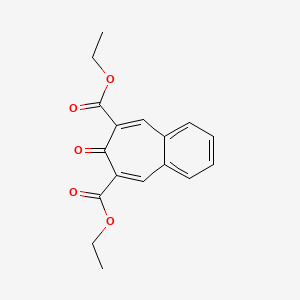

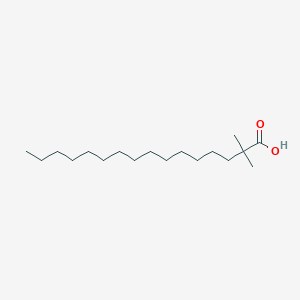
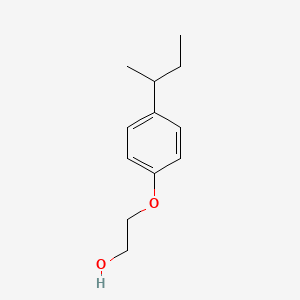
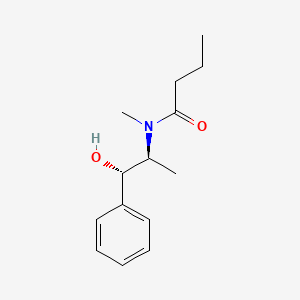

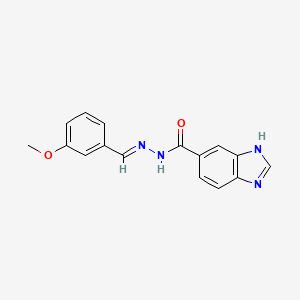
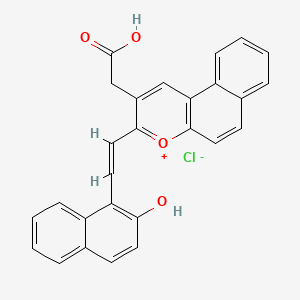

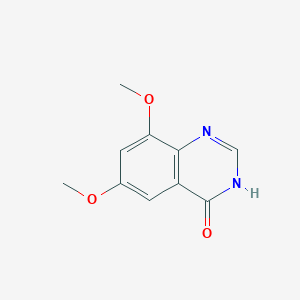
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
